molecular formula C12H17NO3 B13692282 Methyl 5-(1-Methylcyclohexyl)isoxazole-3-carboxylate

Methyl 5-(1-Methylcyclohexyl)isoxazole-3-carboxylate

Cat. No.: B13692282
M. Wt: 223.27 g/mol
InChI Key: WREOBXDCADCLEM-UHFFFAOYSA-N
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Description

Methyl 5-(1-Methylcyclohexyl)isoxazole-3-carboxylate is a chemical compound belonging to the isoxazole family. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions. These compounds are significant in medicinal chemistry due to their diverse biological activities and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(1-Methylcyclohexyl)isoxazole-3-carboxylate typically involves the cycloaddition reaction of an alkyne with a nitrile oxide. This (3 + 2) cycloaddition reaction is often catalyzed by metals such as copper (I) or ruthenium (II). metal-free synthetic routes are also being explored to avoid the drawbacks associated with metal catalysts, such as high costs, toxicity, and waste generation .

Industrial Production Methods

In industrial settings, the synthesis of isoxazole derivatives, including this compound, can be achieved through microwave-assisted solid-phase synthesis. This method offers advantages such as shorter reaction times and higher yields .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(1-Methylcyclohexyl)isoxazole-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrazine hydrate, hydroxylamine hydrochloride, and various catalysts such as 18-crown-6 and potassium carbonate. Reaction conditions often involve refluxing in methanolic solutions .

Major Products

The major products formed from these reactions include various substituted isoxazole derivatives, which can have different biological activities and applications .

Scientific Research Applications

Methyl 5-(1-Methylcyclohexyl)isoxazole-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including anticancer, antioxidant, antibacterial, and antimicrobial properties.

    Medicine: Isoxazole derivatives are found in many drugs, such as antibiotics, neurotoxins, and immunosuppressants.

    Industry: The compound is used in the development of new materials and nanocatalysis

Mechanism of Action

The mechanism of action of Methyl 5-(1-Methylcyclohexyl)isoxazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes and receptors, depending on its structure and functional groups. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Methyl 5-(1-Methylcyclohexyl)isoxazole-3-carboxylate include:

Uniqueness

This compound is unique due to its specific substitution pattern on the isoxazole ring, which imparts distinct biological activities and chemical properties. This uniqueness makes it a valuable compound for research and development in various fields .

Properties

Molecular Formula

C12H17NO3

Molecular Weight

223.27 g/mol

IUPAC Name

methyl 5-(1-methylcyclohexyl)-1,2-oxazole-3-carboxylate

InChI

InChI=1S/C12H17NO3/c1-12(6-4-3-5-7-12)10-8-9(13-16-10)11(14)15-2/h8H,3-7H2,1-2H3

InChI Key

WREOBXDCADCLEM-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCCC1)C2=CC(=NO2)C(=O)OC

Origin of Product

United States

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